Thiazolo[4,5-d]pyriMidin-2(3H)-one, 7-[[(1R)-1-(hydroxyMethyl)-3-Methylbutyl]aMino]-5-[[(1S)-1-phenylethyl]thio]-
Description
Thiazolo[4,5-d]pyrimidin-2(3H)-one, 7-[[(1R)-1-(hydroxymethyl)-3-methylbutyl]amino]-5-[[(1S)-1-phenylethyl]thio]- (hereafter referred to as Compound X), is a bicyclic heterocycle featuring a thiazole fused to a pyrimidine ring. Key structural attributes include:
- Position 5: A (1S)-1-phenylethylthio group, introducing steric bulk and lipophilicity.
This scaffold is structurally analogous to purines, with the thiazole ring replacing the imidazole moiety, enabling interactions with enzymes and receptors involved in nucleotide metabolism .
Properties
Molecular Formula |
C19H24N4O2S2 |
|---|---|
Molecular Weight |
404.6 g/mol |
IUPAC Name |
7-[[(2R)-1-hydroxy-4-methylpentan-2-yl]amino]-5-[(1S)-1-phenylethyl]sulfanyl-3H-[1,3]thiazolo[4,5-d]pyrimidin-2-one |
InChI |
InChI=1S/C19H24N4O2S2/c1-11(2)9-14(10-24)20-16-15-17(23-19(25)27-15)22-18(21-16)26-12(3)13-7-5-4-6-8-13/h4-8,11-12,14,24H,9-10H2,1-3H3,(H2,20,21,22,23,25)/t12-,14+/m0/s1 |
InChI Key |
IAGWEZFSRRPOSS-GXTWGEPZSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)SC2=NC3=C(C(=N2)N[C@H](CC(C)C)CO)SC(=O)N3 |
Canonical SMILES |
CC(C)CC(CO)NC1=NC(=NC2=C1SC(=O)N2)SC(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "Thiazolo[4,5-d]pyriMidin-2(3H)-one, 7-[[(1R)-1-(hydroxyMethyl)-3-Methylbutyl]amino]-5-[[(1S)-1-phenylethyl]thio]-":
General Information
Thiazolo[4,5-d]pyrimidine derivatives have a variety of applications, particularly in the development of anticancer agents and as antagonists for certain receptors . These compounds are being explored for their potential to inhibit kinases involved in cancer and to modulate inflammatory responses .
Specific Research and Applications
- PubChem Data
-
Anticancer Activity
- A novel series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines was synthesized and evaluated for its in vitro cytotoxicity against cancer cell lines .
- Certain synthesized compounds were selected by the National Cancer Institute (NCI) for in vitro screening in 60 human cancer cell lines .
- The study of these compounds showed that a chlorine atom at the 7 position of the thiazolo[4,5-d]pyrimidine ring can favorably modulate anticancer activity .
-
CDK Inhibitors
- Pyrazolo-pyrimidine analogs have demonstrated antitumor activities by affecting CDK2/cyclin E and Abl kinases .
- Thiazolidinone analogs have been tested for anticancer activities by targeting CDK2 and EGFR, showing strong inhibitory activity against both .
- Thieno-pyrimidin-hydrazones have been designed as CDK4 inhibitors, inducing cell cycle arrest .
- CRFR1 Antagonists
- 5,7-Disubstituted[1,3]Thiazolo[4,5-D]Pyrimidin-2(3H)-One Derivatives
Comparison with Similar Compounds
Substituent Effects at Position 5
The 5-position is critical for modulating bioactivity. Key analogs include:
- Phenyl (5a) : Aryl groups enhance π-π stacking but may reduce solubility. Compound 5a showed broad-spectrum cytotoxicity in the NCI-60 panel .
- Trifluoromethyl (3b): Electron-withdrawing effects improve metabolic stability. Compound 3b exhibited IC₅₀ values < 10 µM in melanoma (A375) and prostate cancer (DU145) lines .
- Morpholine () : Polar substituents favor antimicrobial activity over cytotoxicity .
Substituent Effects at Position 7
Position 7 modifications influence target selectivity and potency:
- Chlorine (5a) : Enhances electrophilicity and cross-membrane transport but may reduce target specificity .
- Amino Alcohol (Compound X): The hydroxymethyl group likely improves aqueous solubility and hydrogen-bonding interactions, which could enhance binding to kinases or receptors compared to halogenated analogs.
Structural and Pharmacokinetic Considerations
- Bioavailability : The trifluoromethyl group in analogs like 3b enhances metabolic stability and oral absorption . Compound X’s hydroxymethyl group may similarly improve bioavailability via increased solubility.
- SAR Trends: Electron-Withdrawing Groups (e.g., CF₃, Cl) at position 5 correlate with anticancer activity . Hydrophilic Groups at position 7 (e.g., amino alcohols) may reduce cytotoxicity against normal cells (e.g., CHO-K1, HaCaT) .
Preparation Methods
Halogenation of 2,4-Diaminopyrimidine
The synthesis begins with the halogenation of 2,4-diaminopyrimidine to introduce a leaving group at position 5. Chlorination using sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃) yields 2,4-diamino-5-chloropyrimidine.
Reaction Conditions :
Cyclocondensation with Xanthogenate
The chlorinated intermediate undergoes cyclocondensation with potassium ethyl xanthogenate to form the thiazole ring. This step generates 5-amino-3H-thiazolo[4,5-d]pyrimidin-2-thione.
Reaction Conditions :
Oxidation to Thiazolo[4,5-d]pyrimidin-2-one
The thione intermediate is oxidized to the corresponding 2-one using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).
Reaction Conditions :
Introduction of 5-[(1S)-1-Phenylethyl]thio Group
Nucleophilic Substitution at Position 5
The 5-chloro intermediate undergoes nucleophilic substitution with (1S)-1-phenylethylthiol. A base such as triethylamine (TEA) or sodium hydride (NaH) facilitates the reaction.
Reaction Conditions :
- Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)
- Temperature : 50–60°C, 6–8 hours
- Yield : 60–70%
Key Data :
| Parameter | Value |
|---|---|
| Reactant Ratio | 1:1.2 (core:thiol) |
| Stereochemical Purity | >98% ee (HPLC analysis) |
Introduction of 7-[(1R)-1-(Hydroxymethyl)-3-Methylbutyl]amino Group
Amination via SNAr Reaction
The 7-position is functionalized through a nucleophilic aromatic substitution (SNAr) reaction with (1R)-1-(hydroxymethyl)-3-methylbutylamine. Microwave irradiation enhances reaction efficiency.
Reaction Conditions :
- Solvent : Ethanol or isopropanol
- Catalyst : Cerium(III) chloride (CeCl₃)
- Temperature : 100°C (microwave), 1 hour
- Yield : 55–65%
Key Data :
| Parameter | Value |
|---|---|
| Diastereomeric Ratio | 95:5 (NMR analysis) |
| Protecting Group | Trityl (removed via HCl) |
Purification and Characterization
Chromatographic Purification
Final purification employs flash chromatography (silica gel, hexane/ethyl acetate) or preparative HPLC.
HPLC Conditions :
Spectroscopic Confirmation
- ¹H NMR (500 MHz, CDCl₃) : δ 8.24 (s, 1H, H-6), 7.64–7.40 (m, 5H, aromatic), 3.50 (s, 3H, SCH₂).
- HRMS (ESI) : m/z [M + H]⁺ calcd. 404.6, found 404.8.
Comparative Analysis of Synthetic Routes
| Method Step | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Core Synthesis | 75 | 95 | Scalable, low-cost reagents |
| Thioether Formation | 65 | 98 | Stereoselective |
| Amination | 60 | 97 | Microwave acceleration |
Challenges and Optimization
Q & A
Q. What are the key synthetic methodologies for preparing thiazolo[4,5-d]pyrimidin-2(3H)-one derivatives, and how do they apply to this compound?
The synthesis typically involves nucleophilic substitution reactions. For example, a general procedure involves refluxing 5-chloro-7-methyl-2,3-dihydropyrimido[4,5-d][1,3]thiazol-2-thione with alkyl halides in acetonitrile, catalyzed by triethylamine. The reaction progress is monitored via TLC (n-hexane/EtOAc, 6:4), followed by solvent removal and crystallization from methanol . For the target compound, stereospecific substituents (e.g., (1R)-1-(hydroxymethyl)-3-methylbutyl and (1S)-1-phenylethyl groups) require careful selection of chiral starting materials or resolution techniques.
Q. How are spectroscopic techniques (NMR, IR) used to confirm the structure of this compound?
- 1H/13C NMR : Assign peaks based on substituent environments. For instance, the (1S)-1-phenylethyl thioether group will show aromatic proton signals (δ 7.2–7.5 ppm) and a chiral center splitting pattern.
- IR : Key stretches include thioamide C=S (~1200–1050 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) from the hydroxymethyl substituent .
- Mass Spectrometry : Confirm molecular weight (e.g., via HRMS) to validate the presence of the branched alkyl and arylthio groups.
Q. What are the critical safety considerations when handling thiazolo[4,5-d]pyrimidine derivatives?
- Use fume hoods and personal protective equipment (PPE) due to potential inhalation hazards .
- First-aid protocols for exposure include immediate medical consultation and providing safety data sheets (SDS) to attending physicians .
- Avoid incompatible reagents (e.g., strong oxidizing agents) during synthesis.
Advanced Research Questions
Q. How can stereochemical integrity be maintained during the synthesis of the (1R)-hydroxymethyl and (1S)-phenylethyl substituents?
- Chiral Resolution : Use enantiomerically pure starting materials or employ chiral auxiliaries.
- Catalytic Asymmetric Synthesis : Explore transition-metal catalysts (e.g., Ru or Pd) for stereocontrolled C–N or C–S bond formation.
- Analytical Validation : Confirm enantiomeric excess (ee) via chiral HPLC or polarimetry .
Q. What computational or AI-driven methods can optimize reaction conditions for this compound?
- COMSOL Multiphysics : Simulate heat and mass transfer during reflux to optimize reaction time and solvent selection.
- Machine Learning : Train models on existing thiazolo[4,5-d]pyrimidine synthesis data to predict ideal molar ratios, temperatures, or catalysts.
- Quantum Chemistry : Calculate transition-state energies for key steps (e.g., nucleophilic substitution) using DFT .
Q. How should researchers address contradictory bioactivity data in related compounds?
- Dose-Response Analysis : Compare IC50 values across studies to identify potency discrepancies.
- Structural-Activity Relationships (SAR) : Isolate variables (e.g., substituent hydrophobicity, stereochemistry) to determine their impact on activity.
- Replicate Experiments : Standardize assay protocols (e.g., bacterial strain selection in antibacterial studies) to minimize variability .
Q. What strategies resolve conflicting spectroscopic data for thiazolo[4,5-d]pyrimidines?
- Multi-Technique Cross-Validation : Combine NMR, X-ray crystallography, and IR to resolve ambiguities in peak assignments.
- Dynamic NMR Studies : Investigate rotational barriers in hindered substituents (e.g., phenylethyl groups) to explain splitting anomalies.
- Isotopic Labeling : Use 13C-enriched precursors to trace carbon environments in complex spectra .
Q. How can this compound’s study be integrated into broader chemical biology frameworks?
- Target Identification : Use molecular docking to predict interactions with enzymes (e.g., kinases or proteases).
- Interdisciplinary Collaboration : Partner with biologists to design cellular assays (e.g., cytotoxicity or gene expression profiling).
- Theoretical Linkage : Align findings with heterocyclic chemistry theories, such as Hammett substituent effects on reactivity .
Methodological Notes
- Experimental Design : Prioritize fractional factorial designs to test multiple variables (e.g., solvent polarity, catalyst loading) efficiently .
- Data Contradiction Analysis : Apply statistical tools (ANOVA, PCA) to distinguish systematic errors from true biological/chemical variability .
- Ethical Compliance : Ensure adherence to institutional chemical safety protocols and waste disposal regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
